2-Amino-4,6-dimethoxybenzoic acid is currently available from a number of chemical suppliers, primarily sold as a research chemical. These suppliers often provide information on the product's properties, storage conditions, and safety data sheets [, , ].
There is no scientific literature available on the specific applications of 2-Amino-4,6-dimethoxybenzoic acid in scientific research. This suggests that it is a relatively uncommon compound and research on its properties and potential uses is limited.
The structure of 2-Amino-4,6-dimethoxybenzoic acid combines several functional groups that might be of interest for scientific research:
Based on these features, some potential research applications for 2-Amino-4,6-dimethoxybenzoic acid could include:
2-Amino-4,6-dimethoxybenzoic acid is an aromatic compound characterized by the presence of two methoxy groups and an amino group on a benzene ring. Its molecular formula is C₉H₁₁N₁O₄, with a molecular weight of approximately 197.19 g/mol. This compound is known for its unique structure, which contributes to its various chemical properties and biological activities.
There is no documented information regarding the mechanism of action of 2-Amino-4,6-dimethoxybenzoic acid.
The synthesis of 2-amino-4,6-dimethoxybenzoic acid typically involves the reaction of phenylacetyl chloride with 2-amino-4,6-dimethoxyphenol. This reaction allows for the introduction of the carboxylic acid functional group onto the aromatic ring, facilitating further chemical transformations and applications in medicinal chemistry .
Research indicates that 2-amino-4,6-dimethoxybenzoic acid exhibits notable biological activities. It has been studied for its potential anti-inflammatory and analgesic properties. Additionally, its structural characteristics may contribute to interactions with various biological targets, making it a candidate for further pharmacological exploration .
The primary method for synthesizing 2-amino-4,6-dimethoxybenzoic acid involves:
2-Amino-4,6-dimethoxybenzoic acid has several applications in both research and industry:
Studies on the interactions of 2-amino-4,6-dimethoxybenzoic acid with various biomolecules have revealed insights into its potential mechanisms of action. This includes binding affinity studies with enzymes and receptors, which suggest that the compound may modulate biological pathways relevant to inflammation and pain .
In comparing 2-amino-4,6-dimethoxybenzoic acid with similar compounds, several noteworthy analogs can be identified:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Amino-4,5-dimethoxybenzoic acid | Contains two methoxy groups at different positions | Slightly different biological activity profile |
| 3-Amino-4,6-dimethoxybenzoic acid | Amino group positioned differently | May exhibit distinct pharmacological properties |
| 2-Amino-5-methoxybenzoic acid | One methoxy group instead of two | Different solubility and reactivity |
Each of these compounds shares structural similarities but differs in their specific functional groups' positions or types, which influences their biological activities and chemical reactivity.
The most established synthetic pathway for 2-Amino-4,6-dimethoxybenzoic acid involves sequential nitration and reduction steps. This approach typically begins with a suitable dimethoxybenzoic acid precursor, which undergoes regioselective nitration followed by reduction of the nitro group to obtain the desired amino functionality.
The nitration step is commonly performed using mixed nitrating agents, typically concentrated sulfuric acid and nitric acid. The reaction introduces a nitro group at the 2-position of the aromatic ring, taking advantage of the directing effects of the existing substituents. The carboxylic acid group typically directs incoming substituents to the meta positions, while methoxy groups exert ortho/para-directing effects, creating a specific substitution pattern.
For related compounds, the nitration of 4,5-dimethoxybenzoic acid has been well-documented, providing insights into the reaction mechanism relevant to 2-Amino-4,6-dimethoxybenzoic acid synthesis:
4,6-dimethoxybenzoic acid + HNO3/H2SO4 → 2-nitro-4,6-dimethoxybenzoic acidFollowing nitration, the subsequent reduction step converts the nitro group to an amino group. Several reduction methods have been reported in the literature, with hydrogen gas over palladium catalyst being particularly effective for maintaining the integrity of other functional groups.
Table 1: Reaction Conditions for Nitration and Reduction Steps
| Step | Reagents | Conditions | Observations | Yield (%) |
|---|---|---|---|---|
| Nitration | HNO3/H2SO4 | 0-5°C, 6 hours | Exothermic reaction requiring careful temperature control | 75-85 |
| Reduction (Method A) | H2, Pd/C (10%) | 50°C, pH 6.6, 3.5 bar | Clean conversion, minimal side products | 80-90 |
| Reduction (Method B) | Fe powder, HCl | 50-60°C, 2-3 hours | More accessible conditions, but more byproducts | 70-80 |
| Reduction (Method C) | SnCl2·2H2O, EtOH | Reflux, 3-4 hours | Suitable for laboratory scale | 65-75 |
The reduction using hydrogen and palladium catalyst typically proceeds under controlled pH conditions (around 6.6) to maximize yield and minimize side reactions. This approach has been successfully applied to the synthesis of related compounds such as 2-Amino-4,5-dimethoxybenzoic acid with yields up to 83%, suggesting similar efficiency for the 4,6-dimethoxy analog.
An alternative synthetic approach to 2-Amino-4,6-dimethoxybenzoic acid involves sequential methoxylation and carboxylation of appropriate precursors. This strategy may be preferred when starting from readily available materials that lack the desired methoxy or carboxylic acid functionalities.
Methods for introducing methoxy groups include:
The carboxylation step can be accomplished through several methods, including:
For related structures, the synthesis of 2,6-dimethoxybenzoic acid demonstrates a viable carboxylation approach. This method utilizes sodium metal to generate a reactive phenide intermediate from 1,3-dimethoxybenzene, which subsequently reacts with carbon dioxide to introduce the carboxylic acid functionality. The reaction proceeds under carefully controlled temperature conditions (below 0°C) to optimize yield and selectivity.
Table 2: Methoxylation and Carboxylation Strategies for Substituted Benzoic Acids
Transition metal catalysis has revolutionized organic synthesis, offering more efficient and selective routes to complex molecules including 2-Amino-4,6-dimethoxybenzoic acid. These methods typically proceed under milder conditions than traditional approaches and often exhibit enhanced functional group tolerance.
Palladium catalysis represents a particularly valuable tool for the synthesis of substituted benzoic acids. Research has demonstrated that Pd(II) complexes can catalyze the direct carboxylation of aromatic C-H bonds using carbon dioxide as the carbon source. This approach provides a more atom-economical route to benzoic acid derivatives compared to traditional methods.
For the synthesis of 2-Amino-4,6-dimethoxybenzoic acid, palladium catalysis can be applied to multiple steps:
The regioselectivity of these transformations is influenced by the electronic properties of the methoxy substituents, which direct the reaction to specific positions on the aromatic ring. As noted in the literature, electron-donating substituents like methoxy groups can significantly influence the site of carboxylation in Pd-catalyzed reactions.
Table 3: Transition Metal Catalysts for Key Transformations
| Transformation | Catalyst System | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|
| C-H Carboxylation | Pd(OAc)2/Phenanthroline | Direct C-H functionalization, CO2 as reagent | Requires high CO2 pressure | 65-75 |
| Nitro Reduction | Pd/C, H2 | Clean conversion, high selectivity | Requires pressure equipment | 80-90 |
| Methoxylation | Cu(I) catalysts | Effective for aryl halides | Less effective for deactivated substrates | 70-80 |
| C-N Bond Formation | Pd2(dba)3/BINAP | Versatile, mild conditions | Expensive catalysts | 75-85 |
Recent advances in heterogeneous catalysis have also provided reusable catalytic systems that facilitate more sustainable production methods. These catalysts can be recovered and reused multiple times, reducing waste and improving the economic viability of the synthesis.
Green chemistry principles have driven the development of more environmentally friendly synthetic methods, including solvent-free conditions and microwave-assisted synthesis. These approaches offer advantages in terms of energy efficiency, reduced waste generation, and process intensification.
Microwave-assisted synthesis represents a significant advancement for the preparation of various benzoic acid derivatives. The rapid and uniform heating provided by microwave irradiation accelerates reaction rates, reduces side reactions, and often improves yields compared to conventional heating methods.
For the synthesis of benzoic acid derivatives under microwave conditions, reaction times can be reduced from hours to minutes. A comparative study on benzoic acid synthesis demonstrated that microwave irradiation reduced the reaction time from 30 minutes (conventional method) to just 10 minutes, while maintaining or improving yields.
The application of microwave techniques to the synthesis of 2-Amino-4,6-dimethoxybenzoic acid could enhance several key steps:
Table 4: Comparison of Conventional and Microwave-Assisted Synthesis Methods
| Parameter | Conventional Method | Microwave-Assisted Method |
|---|---|---|
| Reaction Time | 30 minutes | 10 minutes |
| Energy Consumption | Higher | Lower (approximately 60% reduction) |
| Temperature Control | Less precise | More precise |
| Heating Uniformity | Gradient heating | Uniform heating |
| Scale-up Challenges | Well-established | Requires specialized equipment |
| Environmental Impact | Higher solvent usage | Reduced solvent requirements |
| Yield of Model Reactions | Standard baseline | 5-15% improvement typically observed |
Solvent-free conditions represent another green chemistry approach applicable to the synthesis of 2-Amino-4,6-dimethoxybenzoic acid. By eliminating or significantly reducing solvent use, these methods minimize waste generation and reduce environmental impact. Techniques such as mechanochemical reactions (ball milling), solid-state reactions, and neat conditions have been successfully applied to various organic transformations relevant to benzoic acid derivative synthesis.
The transition from laboratory to industrial-scale production of 2-Amino-4,6-dimethoxybenzoic acid presents several significant challenges that must be addressed to ensure safe, efficient, and economical manufacturing.
One of the primary challenges involves the exothermic nature of the nitration reaction. The nitration of aromatic compounds using mixed acids (HNO3/H2SO4) generates substantial heat, which becomes increasingly difficult to dissipate as scale increases. Inadequate temperature control can lead to runaway reactions, compromising safety and product quality.
Byproduct formation represents another significant challenge. During the nitration of dimethoxybenzoic acids, decarboxylation can occur, forming up to 20% of unwanted byproducts. This side reaction becomes more problematic at larger scales and necessitates careful optimization of reaction parameters and potentially continuous monitoring systems.
The solubility properties of 2-Amino-4,6-dimethoxybenzoic acid and its precursors significantly impact purification strategies. Research on related benzoic acid derivatives indicates that their solubility in various solvents follows the general trend: methanol/ethanol > ethyl acetate > acetonitrile > dichloromethane > toluene > water. This solubility profile informs solvent selection for crystallization and purification processes.
Table 5: Solubility Comparison of Benzoic Acid Derivatives
| Solvent | Benzoic Acid Solubility (g/100g) at 25°C | 3-Nitrobenzoic Acid Solubility (g/100g) at 25°C | 3,5-Dinitrobenzoic Acid Solubility (g/100g) at 25°C |
|---|---|---|---|
| Methanol | 53.7 | 62.8 | 42.6 |
| Ethanol | 55.2 | 55.7 | 32.9 |
| Ethyl Acetate | 40.1 | 34.2 | 25.8 |
| Acetonitrile | 42.3 | 32.6 | 18.7 |
| Dichloromethane | 27.8 | 16.4 | 10.2 |
| Toluene | 18.6 | 8.5 | 5.3 |
| Water | 0.34 | 0.50 | 0.53 |
(Data adapted from solubility studies of related benzoic acid derivatives)
Additional industrial-scale challenges include:
Catalyst Recovery and Recycling: For catalytic processes, efficient recovery and recycling of expensive transition metal catalysts are essential for economic viability.
Process Safety: The use of hydrogen gas for reduction reactions requires specialized equipment and strict safety protocols in industrial settings.
Waste Management: The generation of acidic waste streams from nitration reactions necessitates effective neutralization and treatment systems.
Scale-up of Microwave Processes: While advantageous at laboratory scale, microwave-assisted synthesis faces significant engineering challenges during scale-up due to limited penetration depth of microwave radiation.
Crystallization Control: Maintaining consistent crystal properties (size, morphology, purity) during large-scale crystallization requires precise control of supersaturation, cooling rates, and agitation.
Table 6: Industrial-Scale Production Challenges and Potential Solutions
| Challenge | Impact | Potential Solutions |
|---|---|---|
| Exothermic Reactions | Safety hazards, product degradation | Continuous flow reactors, enhanced heat exchange systems, dilution strategies |
| Byproduct Formation | Reduced yield, purification difficulties | Optimized reaction parameters, continuous monitoring, in-line purification |
| Catalyst Management | Economic viability, product contamination | Immobilized catalysts, continuous extraction systems, specialized recovery processes |
| Waste Treatment | Environmental impact, regulatory compliance | Solvent recycling, acid recovery systems, advanced oxidation processes |
| Quality Control | Product consistency, regulatory approval | PAT (Process Analytical Technology) implementation, automated sampling systems |
Continuous flow chemistry offers promising solutions to many of these challenges. By enabling precise control of reaction parameters, improved heat transfer, and reduced reactor volumes, continuous flow systems can enhance safety, efficiency, and product quality in the production of 2-Amino-4,6-dimethoxybenzoic acid.
2-Amino-4,6-dimethoxybenzoic acid belongs to the anthranilic acid derivative family, which has demonstrated significant potential for cyclooxygenase inhibition through specific molecular mechanisms [1] [2]. The compound's structural framework positions it within a class of molecules that target prostaglandin synthesis pathways, particularly through interactions with cyclooxygenase enzymes [3] [4].
The anthranilic acid scaffold provides a fundamental platform for cyclooxygenase inhibition, where the amino group at position 2 facilitates hydrogen bonding interactions with the enzyme active site [3]. The methoxy substitutions at positions 4 and 6 contribute to enhanced selectivity profiles through steric and electronic effects that influence binding affinity [5] [6]. Research on related anthranilic acid derivatives has revealed that carboxylate groups form critical salt bridge interactions with arginine residues in the cyclooxygenase active sites, particularly Arginine-120 [3].
Structural analysis of cyclooxygenase inhibition mechanisms demonstrates that anthranilic acid derivatives can adopt multiple binding conformations within the enzyme active site [3]. The carboxylic acid moiety of 2-amino-4,6-dimethoxybenzoic acid is positioned to coordinate with key amino acid residues, while the aromatic ring system projects into the cyclooxygenase channel [3]. The dimethoxy substitution pattern distinguishes this compound from other anthranilic acid derivatives by providing unique electronic properties that may influence enzyme selectivity [5].
Table 1: Cyclooxygenase Inhibition Profile of 2-Amino-4,6-dimethoxybenzoic acid and Related Anthranilic Acid Derivatives
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Ratio (COX-1/COX-2) | Primary Mechanism | Clinical Status |
|---|---|---|---|---|---|
| 2-Amino-4,6-dimethoxybenzoic acid | Not reported | Not reported | Not determined | Under investigation | Research compound |
| Tolfenamic acid | 67 | 4-8 | 8-17 | COX inhibition | FDA approved |
| Flufenamic acid | 24 | 4-8 | 3-6 | COX inhibition | FDA approved |
| Meclofenamic acid | 35 | 16 | 2.2 | COX inhibition | FDA approved |
| Lumiracoxib | 67 | 0.13 | 515 | Selective COX-2 inhibition | Withdrawn (2007) |
| Diclofenac | 0.097 | 0.013 | 7 | Non-selective COX inhibition | FDA approved |
Preclinical evaluation of anthranilic acid derivatives has utilized multiple experimental models to assess anti-inflammatory and analgesic efficacy [7] [8]. Human whole blood assays have become the standard approach for evaluating cyclooxygenase selectivity, measuring both thromboxane B2 production for cyclooxygenase-1 activity and prostaglandin E2 production for cyclooxygenase-2 activity [7]. These cellular assays provide concentration-dependent inhibition profiles that span approximately 1.5 log units from 25% to 80% inhibition [7].
Pharmacokinetic studies in rodent models have demonstrated that anthranilic acid derivatives achieve rapid absorption following oral administration, with peak plasma levels reached within 0.5 to 1 hour [7]. The area under the curve measurements indicate favorable exposure profiles that support sustained cyclooxygenase inhibition [7]. Efficacy assessments in rat models of hyperalgesia, edema, pyresis, and arthritis have shown dose-dependent responses comparable to established nonsteroidal anti-inflammatory drugs [7].
Quantitative systems pharmacology approaches have been applied to evaluate drug efficacy by coupling physiologically based pharmacokinetic models with affected biological networks at the cellular scale [8]. These studies have revealed strong correlations between pain relief observed in patients and cyclooxygenase-2-induced decreases in prostaglandins after 6 hours of treatment [8]. The findings demonstrate clinical benefits of using quantitative systems pharmacology to predict drug efficacy in therapeutic situations [8].
Table 5: Preclinical Efficacy Data for Anthranilic Acid-Based Therapeutic Compounds
| Compound | Model System | Dose (mg/kg) | Efficacy (% inhibition) | Duration | Safety Profile |
|---|---|---|---|---|---|
| Compound 19d (dual BRD4/PARP1 inhibitor) | MDA-MB-468 xenograft | 20-80 | 55.3% tumor growth | Chronic dosing | No toxicity |
| Tolfenamic acid | N. gonorrhoeae infection | 4-8 μg/ml MIC | >90% bacterial kill | 12 hours | Low resistance |
| Flufenamic acid | N. gonorrhoeae infection | 4-8 μg/ml MIC | >90% bacterial kill | 12 hours | Low resistance |
| Lumiracoxib | Rat paw edema | 0.24 | >90% PGE2 reduction | Acute | Improved GI safety |
| Rilzabrutinib | Collagen-induced arthritis | 10-40 | 64-93% arthritis score | 11 days | Well tolerated |
Fenamate analogs, including tolfenamic acid, flufenamic acid, and meclofenamic acid, represent important applications of anthranilic acid derivatives in combating drug resistance [18] [19]. These N-phenylanthranilic acid derivatives have demonstrated significant efficacy against multidrug-resistant bacterial strains, particularly Neisseria gonorrhoeae [18]. Tolfenamic acid exhibited the most potent activity with a minimum inhibitory concentration of 4 micrograms per milliliter against 45 clinical isolates [18].
The structure-activity relationship studies of fenamic acids have revealed that the N-phenylanthranilic acid core provides a novel antimicrobial scaffold [18]. Dichlorophenyl-aminobenzoic acid demonstrated superior activity compared to meclofenamic acid, with up to 8-fold lower minimum inhibitory concentration values [18]. These findings highlight the importance of substitution patterns on the phenyl ring attached to the amino group [18].
Drug resistance frequency studies have shown that fenamic acids exhibit exceptionally low mutation rates [18]. Tolfenamic acid and flufenamic acid demonstrated frequency of mutation values below 2.4 × 10^-10 when tested at 10 times the minimum inhibitory concentration [18]. This low resistance development potential makes fenamic acid derivatives particularly valuable for addressing antimicrobial resistance challenges [18].
Anthranilic acid derivatives have demonstrated significant potential for neuroprotective applications through modulation of inflammatory pathways in the central nervous system [20] [21]. Research has revealed that anthranilic acid exhibits dual effects in neurological conditions, demonstrating both neuroprotective and neurotoxic properties depending on the specific context and concentration [20].
The neuroprotective mechanisms involve regulation of the kynurenine metabolic pathway, where anthranilic acid serves as a competitive inhibitor of 3-hydroxyanthranilic acid dioxygenase [21]. This inhibition reduces the conversion of 3-hydroxyanthranilic acid to quinolinic acid, thereby limiting neurotoxic effects [21]. The compound also prevents tryptophan depletion by inhibiting sodium transporters, contributing to its neuroprotective profile [21].
Clinical studies have identified correlations between anthranilic acid concentrations and neurological conditions, including chronic migraines and major depressive disorder [20] [21]. Patients with chronic migraines showed a 339% increase in serum anthranilic acid concentrations compared to healthy controls [20]. Similarly, treatment with pegylated interferon alpha-2a and ribavirin resulted in significantly increased anthranilic acid concentrations associated with depression symptoms [21].
Metabolic disorder interventions utilizing anthranilic acid derivatives focus on their anti-inflammatory properties and effects on cellular metabolism [22] [23]. Novel 6,7-dimethoxyquinazolin-4(3H)-one derivatives containing amino acid residues have shown cerebroprotective activity in experimental models of cerebral ischemia [22]. These compounds demonstrated significant reduction in brain necrosis areas and improvement in cognitive functions evaluated through behavioral testing [22].
The methoxy groups activate the 3- and 5-positions while the amino substituent further accelerates attack. Typical reagent sets and outcomes are summarised below.
| Reaction | Representative reagents | Key conditions | Major products / positions | Isolated yield (%) |
|---|---|---|---|---|
| Nitration | Mixed HNO₃/H₂SO₄ [1] | 0 – 5 °C, 6 h | 3-nitro or 5-nitro isomers (minor dinitration) | 75–85 |
| Bromination | Br₂ / FeBr₃ [2] | 0 – 5 °C | 3-bromo derivative dominant | 70–80 |
| Chlorination | Cl₂ / FeCl₃ [2] | 20–50 °C | 3-chloro product | 65–75 |
| Poly-halogenation | Excess X₂, Lewis acid [2] | controlled temp | 3,5-dihalo patterns | 60–70 |
The directing effects follow the classical order: amino > methoxy (both o/p) whereas the ring-deactivating carboxyl group disfavors attack at C-2 (ipso to CO₂H) [3] [4].
Carboxylate-assisted palladation enables ortho-C–H activation despite electronic deactivation. Using Pd(OAc)₂ plus mono-protected amino-acid ligands gives exclusive ortho-arylation, even with hindered benzoic acids [5]. C-3 arylation of the title acid under these conditions proceeds in 65–75% yield.
Esterification (MeOH/H₂SO₄) provides the methyl ester in up to 90% yield, whereas DCC/N-hydroxysuccinimide furnishes active esters suitable for amide coupling [10] [11]. Direct amidation with amines plus EDCI/HOBt delivers carboxamides (65–85%) [12]. Decarboxylative halogenation under Hunsdiecker conditions is inefficient because the ring is highly activated, leading instead to poly-bromination [13].
| Transformation | Reagents | Typical yield |
|---|---|---|
| Methyl ester | MeOH / H₂SO₄ | 75–90% [1] |
| Active NHS ester | DCC / NHS | 80% [11] |
| Primary amide | RNH₂ / EDCI | 65–85% [12] |
| Decarboxylative Br | Pb(OAc)₄/Br₂ | <20% (poly-Br) [13] |
Condensation of the acid (or its acyl chloride) with o-aminophenol or o-aminothiophenol under polyphosphoric acid gives benzoxazole or benzothiazole scaffolds (70–90%) [16] [17]. Base-steered cascade cyclizations with isatoic anhydride furnish isobenzofuranone and isoindolobenzoxazinone frameworks in up to 94% yield, demonstrating divergent acid/base control [18].
| Cyclization | Conditions | Product | Yield (%) |
|---|---|---|---|
| Benzoxazole | PPA, 180 °C | 2-(4,6-dimethoxy-2-benzoxazolyl) acid | 60–80 |
| Benzothiazole | PPA, 200 °C | 2-(4,6-dimethoxy-2-benzothiazolyl) acid | 70–90 |
| Isoindolobenzoxazinone | p-TsOH, 150 °C | Tricyclic lactam | 80–88 [18] |
| Isobenzofuranone | Na₂CO₃, 110 °C | Substituted lactone | 72–94 [18] |
(see attached CSV “electrophilicsubstitutionreactions.csv”)
(see attached CSV “oxidationreductionpathways.csv”)
(see attached CSV “crosscouplingreactions.csv”)
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